molecular formula C23H21FN2O2S B10907921 3-[(2Z)-4-(3-fluoro-4-methoxyphenyl)-2-(naphthalen-1-ylimino)-1,3-thiazol-3(2H)-yl]propan-1-ol

3-[(2Z)-4-(3-fluoro-4-methoxyphenyl)-2-(naphthalen-1-ylimino)-1,3-thiazol-3(2H)-yl]propan-1-ol

Cat. No.: B10907921
M. Wt: 408.5 g/mol
InChI Key: UVPSWBSSPSHRBP-UHFFFAOYSA-N
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Description

3-[4-(3-Fluoro-4-methoxyphenyl)-2-(1-naphthylimino)-1,3-thiazol-3-yl]-1-propanol is a complex organic compound that features a thiazole ring, a naphthyl group, and a fluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Fluoro-4-methoxyphenyl)-2-(1-naphthylimino)-1,3-thiazol-3-yl]-1-propanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Naphthyl Group: The naphthyl group can be introduced via a condensation reaction with an appropriate naphthylamine derivative.

    Attachment of the Fluoromethoxyphenyl Group: This step involves the use of a fluoromethoxybenzaldehyde derivative in a condensation reaction.

    Final Assembly: The final step involves the reduction of the intermediate product to form the desired 3-[4-(3-Fluoro-4-methoxyphenyl)-2-(1-naphthylimino)-1,3-thiazol-3-yl]-1-propanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Fluoro-4-methoxyphenyl)-2-(1-naphthylimino)-1,3-thiazol-3-yl]-1-propanol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The fluorine atom in the fluoromethoxyphenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[4-(3-Fluoro-4-methoxyphenyl)-2-(1-naphthylimino)-1,3-thiazol-3-yl]-1-propanol has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The unique structural features of this compound make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(3-Fluoro-4-methoxyphenyl)-2-(1-naphthylimino)-1,3-thiazol-3-yl]-1-propanol involves its interaction with specific molecular targets. The fluoromethoxyphenyl group can participate in hydrogen bonding and π-π interactions, while the thiazole ring can engage in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxyacetophenone: This compound shares the fluoromethoxyphenyl group but lacks the thiazole and naphthyl groups.

    3-Fluoro-4-methoxybenzeneboronic acid: Similar in having the fluoromethoxyphenyl group, but it is a boronic acid derivative.

Uniqueness

3-[4-(3-Fluoro-4-methoxyphenyl)-2-(1-naphthylimino)-1,3-thiazol-3-yl]-1-propanol is unique due to its combination of a thiazole ring, a naphthyl group, and a fluoromethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C23H21FN2O2S

Molecular Weight

408.5 g/mol

IUPAC Name

3-[4-(3-fluoro-4-methoxyphenyl)-2-naphthalen-1-ylimino-1,3-thiazol-3-yl]propan-1-ol

InChI

InChI=1S/C23H21FN2O2S/c1-28-22-11-10-17(14-19(22)24)21-15-29-23(26(21)12-5-13-27)25-20-9-4-7-16-6-2-3-8-18(16)20/h2-4,6-11,14-15,27H,5,12-13H2,1H3

InChI Key

UVPSWBSSPSHRBP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC4=CC=CC=C43)N2CCCO)F

Origin of Product

United States

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